molecular formula C17H25NO4 B13651862 Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate

Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate

Cat. No.: B13651862
M. Wt: 307.4 g/mol
InChI Key: HLAPXDOWOOBGGE-UHFFFAOYSA-N
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Description

Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate is a structurally complex ester featuring a benzyl group and an ethoxycarbonylethyl substituent on the nitrogen atom of a propionate backbone. Its molecular structure combines lipophilic (benzyl) and polar (ethoxycarbonyl) groups, which may influence its solubility, stability, and biological activity .

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

ethyl 2-[benzyl-(3-ethoxy-3-oxopropyl)amino]propanoate

InChI

InChI=1S/C17H25NO4/c1-4-21-16(19)11-12-18(14(3)17(20)22-5-2)13-15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3

InChI Key

HLAPXDOWOOBGGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CC1=CC=CC=C1)C(C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Reductive Amination Route

One common approach involves reductive amination between ethyl 3-aminopropionate derivatives and benzyl-substituted aldehydes or ketones, followed by esterification or direct use of ethyl esters.

  • Step 1: Preparation of ethyl 3-aminopropionate or its derivatives by catalytic reduction of nitro or amide precursors. For example, ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate can be reduced using iron powder and acetic acid in tetrahydrofuran/water mixture at 60-70°C to yield the corresponding amine.

  • Step 2: Reaction of the amine with benzyl aldehyde or benzyl halide under reductive amination conditions or nucleophilic substitution to install the N-benzyl group.

  • Step 3: Introduction of the ethoxycarbonylethyl substituent can be achieved by reaction with ethyl 2-bromoacetate or similar alkylating agents.

This method benefits from mild conditions and avoids catalyst poisoning issues by using iron/acetic acid reduction instead of catalytic hydrogenation.

Direct Alkylation of Amino Esters

Another method involves direct alkylation of ethyl 3-amino propionate esters with benzyl halides and ethoxycarbonylethyl halides in the presence of a base.

  • Step 1: Ethyl 3-aminopropionate is reacted with benzyl bromide under basic conditions (e.g., sodium hydride or potassium carbonate) to form N-benzyl ethyl 3-aminopropionate.

  • Step 2: Subsequent alkylation with ethyl 2-bromoacetate or ethyl 2-bromo-1-ethoxycarbonylethyl derivatives yields the target compound.

This method requires careful control of stoichiometry and reaction conditions to avoid over-alkylation or side reactions.

Esterification and Transesterification Routes

This compound can also be synthesized by esterification of the corresponding amino acid or amine intermediate with ethanol or ethyl esters.

  • Use of dehydrated ethanol and ethyl propenoate in the presence of an anion-exchange resin catalyst in a fixed-bed tubular reactor has been reported for related ethyl 3-ethoxypropionate derivatives. The molar ratio of ethanol to ethyl propenoate ranges from 3:1 to 100:1, with catalyst loading between 0.1% and 20% by weight.

  • The process involves pre-treatment of the catalyst with ethanol, nitrogen purging, washing with deionized water and alkali solution, followed by reaction under nitrogen atmosphere to minimize moisture content.

While this method is primarily for ethyl 3-ethoxypropionate, similar catalytic esterification/transesterification strategies could be adapted for the preparation of this compound, especially in industrial scale synthesis.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Reducing agent Iron powder with acetic acid or HCl Avoids catalyst poisoning in hydrogenation
Solvent Tetrahydrofuran and water mixture Facilitates reduction and phase separation
Temperature 60-70°C for reduction steps Moderate heating to promote reaction
Catalyst Anion-exchange resin (for esterification) Fixed bed tubular reactor preferred
Molar ratio (alcohol:ester) 3:1 to 100:1 Influences conversion and selectivity
Reaction time 2-16 hours depending on step Longer times for complete conversion
Purification Recrystallization from ethyl acetate Enhances purity to >95%

Purification Techniques

  • The crude product often contains impurities from incomplete reactions or side products. Purification is typically achieved by recrystallization from ethyl acetate or similar solvents.

  • Liquid-liquid extraction with dichloromethane and aqueous washes (sodium bicarbonate, sodium chloride solutions) are used to remove acidic or polar impurities.

  • Chromatographic methods may be employed for analytical purity assessment but are less common for bulk purification.

Research Findings and Analytical Data

  • The reduction of nitro intermediates using iron powder and acetic acid has been demonstrated to yield high-purity amine intermediates without catalyst poisoning, which is a common issue in Pd-C catalytic hydrogenation.

  • The use of fixed-bed anion-exchange resin catalysts in tubular reactors for esterification shows high efficiency and catalyst recyclability, which could be advantageous for scale-up.

  • Molecular characterization data from PubChem confirms the molecular structure with IUPAC name ethyl 2-[benzyl-(3-ethoxy-3-oxopropyl)amino]propanoate, InChIKey HLAPXDOWOOBGGE-UHFFFAOYSA-N, and molecular weight 307.4 g/mol.

Summary Table of Preparation Routes

Method Starting Materials Key Reagents/Catalysts Advantages Limitations
Reductive Amination Ethyl 3-aminopropionate, benzyl aldehyde Fe powder, acetic acid Mild conditions, avoids Pd poisoning Requires multi-step synthesis
Direct Alkylation Ethyl 3-aminopropionate, benzyl bromide Base (NaH, K2CO3) Straightforward, scalable Risk of over-alkylation
Catalytic Esterification Dehydrated ethanol, ethyl propenoate Anion-exchange resin (fixed bed) Efficient, catalyst recyclable Mainly for ester formation

Chemical Reactions Analysis

Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes References
This compound C₁₈H₂₆N₂O₄ (estimated) ~334.4 g/mol N-benzyl, N-(1-ethoxycarbonylethyl) Agrochemical precursor, synthetic intermediate
Alanycarb (Ethyl (Z)-3-[N-benzyl-N-[[methyl(1-methylthioethylideneaminooxycarbonyl)amino]thio]amino]propionate) C₁₉H₂₈N₄O₄S₂ 456.6 g/mol Thiocarbamate, methylthio groups Carbamate insecticide
Ethyl 3-(benzylamino)propanoate C₁₃H₁₉NO₂ 221.3 g/mol N-benzyl Intermediate in peptide synthesis
Ethyl 3-(N-butylacetamido)propionate (Quwenzhi) C₁₁H₂₁NO₃ 215.3 g/mol N-butyl, N-acetyl Insect repellent (IR 3535)
Ethyl [N-(2-phenylethyl)-3-amino]propionate C₁₃H₁₉NO₂ 221.3 g/mol N-(2-phenylethyl) Synthetic intermediate, unknown uses
Key Observations:

Substituent Complexity: The target compound’s dual N-benzyl and N-(1-ethoxycarbonylethyl) substituents distinguish it from simpler analogues like Ethyl 3-(benzylamino)propanoate, which lacks the ethoxycarbonylethyl group. This structural complexity likely enhances its lipophilicity and metabolic stability compared to simpler esters .

Functional Group Impact : Alanycarb, a carbamate insecticide, shares the N-benzyl moiety but incorporates thiocarbamate and methylthio groups, which are critical for its acetylcholinesterase inhibition activity. The absence of these groups in the target compound suggests divergent biological mechanisms .

Repellent vs. Insecticidal Activity : Ethyl 3-(N-butylacetamido)propionate (Quwenzhi) is used as a repellent, highlighting how acetamido and butyl groups confer repellent properties, whereas the ethoxycarbonylethyl group in the target compound may favor pesticidal or prodrug applications .

Physicochemical Properties

  • Solubility : The ethoxycarbonyl group enhances polarity, likely improving aqueous solubility compared to Alanycarb’s thiocarbamate group. However, the benzyl moiety retains lipophilicity, favoring membrane permeability .
  • Stability : Ethoxycarbonyl esters are generally hydrolytically stable under neutral conditions but may degrade in acidic or alkaline environments. This contrasts with Quwenzhi’s acetamido group, which offers greater hydrolytic resistance .

Biological Activity

Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H25NO4 and a molecular weight of 307.38 g/mol. The compound features an ethyl ester group, a benzyl moiety, and an amino group, which contribute to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the esterification of propionic acid with ethanol in the presence of a strong acid catalyst, followed by the reaction with benzylamine and ethyl chloroformate under controlled conditions. This process allows for high yield and purity, essential for subsequent biological evaluations.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The benzyl group enhances hydrophobic interactions with proteins, while the ethoxycarbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity and receptor binding, leading to various physiological effects.

Antitumor Activity

Recent studies have investigated the antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including human renal adenocarcinoma (ACHN). The compound was shown to induce apoptosis in these cells in a dose-dependent manner, suggesting its potential as a therapeutic agent against cancer .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In animal models, it has been observed to reduce inflammation markers significantly, indicating its potential use in treating inflammatory diseases .

Enzyme Inhibition

The compound's interaction with enzymes has been a focal point of research. It has been reported to inhibit certain enzymes involved in metabolic pathways, which may contribute to its antitumor and anti-inflammatory effects. For instance, studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Case Studies and Research Findings

A summary of key research findings related to this compound is presented below:

StudyFindings
Antitumor Study Induced apoptosis in ACHN cells; cytotoxic effects observed at varying concentrations .
Anti-inflammatory Research Significant reduction in inflammation markers in animal models .
Enzyme Activity Inhibition of COX enzymes; modulation of metabolic pathways related to inflammation and cancer progression .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate?

The compound is typically synthesized via condensation reactions involving amine alkylation or amide coupling. For instance, organocatalyzed 1,4-conjugate additions (e.g., using nitroolefins) can introduce amino groups at the β-position of acrylates . Another approach involves refluxing butanone with amines and bromoacetyl intermediates, as demonstrated in analogous syntheses of N-benzyl derivatives . Key steps include optimizing reaction temperature, solvent polarity, and catalyst selection (e.g., chiral organocatalysts for stereocontrol).

Q. How is the stereochemical configuration of this compound confirmed experimentally?

X-ray crystallography provides definitive structural elucidation, as seen in related ethyl propionate derivatives with benzyl substituents . Additionally, chiral HPLC or circular dichroism (CD) can resolve enantiomers, while biological assays (e.g., anticonvulsant activity tests) may reveal stereospecific potency differences, as observed in analogs where the (R)-isomer exhibited 20-fold higher activity than the (S)-isomer .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR (¹H, ¹³C) : Identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and carbonyl carbons (δ 170–175 ppm).
  • IR spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and N-H bends (~3300 cm⁻¹).
  • Mass spectrometry (MS) : Determines molecular weight (e.g., [M+H⁺] at m/z 322 for C₁₇H₂₅NO₄) .

Advanced Research Questions

Q. How do steric effects from substituents influence rotational barriers in similar aminoacrylate derivatives?

Bulky substituents (e.g., benzyl, cyclohexyl) increase the energy barrier (ΔG‡) for rotation about the C-N bond due to steric hindrance. Computational studies (DFT) or variable-temperature NMR can quantify these effects. For example, ethyl-3-(dibenzylamino)acrylate exhibits ΔG‡ > 20 kcal/mol, whereas less bulky analogs (e.g., diethylamino) show lower barriers (~12 kcal/mol) .

Q. What structural modifications enhance biological activity in related N-benzyl propionamides?

  • Oxygen substituents at the C3 position (e.g., methoxy, ethoxy) significantly improve anticonvulsant potency. For example, N-benzyl-3-methoxypropionamide derivatives have ED₅₀ values of 8.3 mg/kg (mice, i.p.), comparable to phenytoin .
  • Stereochemical optimization : The (R)-configuration at C2 enhances activity, as seen in analogs where (R)-isomers exhibit ED₅₀ values 20-fold lower than (S)-isomers .

Q. What environmental degradation pathways are relevant to structurally related compounds like Alanycarb?

Alanycarb (a pesticide analog) undergoes hydrolysis under alkaline conditions, forming ethylamine and benzyl alcohol derivatives. Photodegradation studies using LC-MS/MS reveal sulfoxide and sulfone metabolites. Microbial degradation in soil involves cleavage of the ethoxycarbonyl group, monitored via isotope labeling (¹⁴C) to track mineralization rates .

Q. How can computational modeling guide the design of derivatives for catalytic applications?

Density Functional Theory (DFT) predicts electronic and steric effects of substituents on transition states. For example, electron-donating groups (e.g., benzyl) stabilize intermediates in organocatalyzed conjugate additions, reducing ΔG‡ by ~3 kcal/mol compared to electron-withdrawing groups .

Methodological Considerations

  • Data Contradictions : Discrepancies in ED₅₀ values between rodent models (e.g., mice vs. rats) may arise from metabolic differences. Cross-species studies with pharmacokinetic profiling (e.g., plasma half-life, metabolite identification) are recommended .
  • Experimental Design : For stereochemical analyses, combine X-ray crystallography with enzymatic resolution (e.g., lipase-mediated kinetic separation) to validate configurations .

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